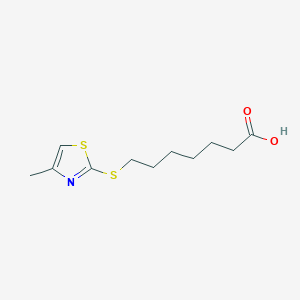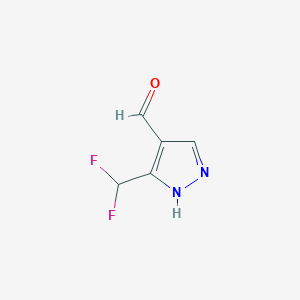
3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that has garnered significant interest in various fields of scientific research. This compound features a pyrazole ring substituted with a difluoromethyl group and an aldehyde functional group. Its unique structure imparts distinct chemical properties, making it valuable in synthetic chemistry, medicinal chemistry, and agrochemical applications.
作用机制
Target of Action
The primary target of the compound 3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde is the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme in the tricarboxylic acid cycle (TCA cycle or Krebs cycle), which is central to energy production in cells . By inhibiting SDH, the compound disrupts the energy production process, leading to the death of the cells .
Mode of Action
This compound interacts with its target, SDH, by binding to the active site of the enzyme, thereby inhibiting its function . This results in the disruption of the TCA cycle, leading to a decrease in ATP production and an increase in reactive oxygen species . These changes can lead to cell death .
Biochemical Pathways
The compound this compound affects the TCA cycle, a crucial biochemical pathway involved in cellular respiration . By inhibiting SDH, the compound disrupts the TCA cycle, leading to a decrease in ATP production and an increase in reactive oxygen species . The downstream effects include energy depletion and oxidative stress, which can lead to cell death .
Result of Action
The molecular and cellular effects of this compound’s action include energy depletion and oxidative stress, which can lead to cell death . By inhibiting SDH, the compound disrupts the TCA cycle, leading to a decrease in ATP production and an increase in reactive oxygen species . These changes can lead to cell death .
生化分析
Biochemical Properties
It is known that the compound consists of a pyrazole ring with difluoromethyl and carboxylic acid groups attached in specific positions
Cellular Effects
Future studies should focus on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) .
Temporal Effects in Laboratory Settings
Future studies should include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Future studies should include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Future studies should describe the metabolic pathways that the product is involved in, including any enzymes or cofactors that it interacts with .
Transport and Distribution
Future studies should include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Future studies should include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves the introduction of the difluoromethyl group and the formation of the pyrazole ring. One common method includes the reaction of difluoroacetic acid with appropriate hydrazine derivatives under controlled conditions. The reaction proceeds through cyclization and subsequent functional group modifications to yield the desired compound .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. Techniques such as catalytic esterification using nanoscale titanium dioxide have been developed to enhance reaction efficiency and reduce environmental impact .
化学反应分析
Types of Reactions: 3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the difluoromethyl group under mild conditions.
Major Products:
Oxidation: Formation of 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 3-(Difluoromethyl)-1H-pyrazole-4-methanol.
Substitution: Formation of various substituted pyrazole derivatives.
科学研究应用
3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug discovery, particularly in the development of antifungal and antibacterial agents.
Industry: Utilized in the production of agrochemicals, including fungicides and herbicides.
相似化合物的比较
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
Comparison: 3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity compared to its carboxylic acid and carboxamide counterparts. This aldehyde group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
5-(difluoromethyl)-1H-pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O/c6-5(7)4-3(2-10)1-8-9-4/h1-2,5H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPDPXKMBYESFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
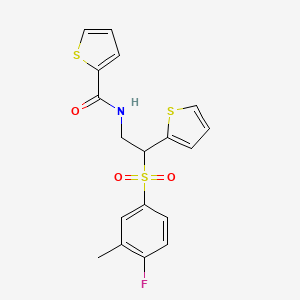
![3-(3-methoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2699039.png)
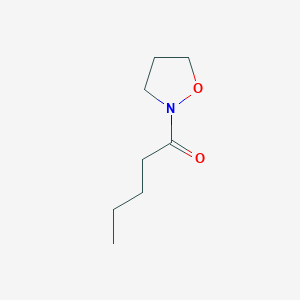
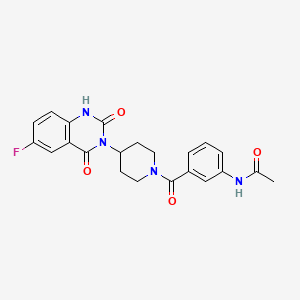
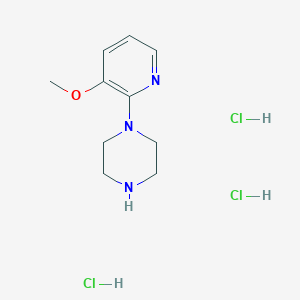
![2-(2-Cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2699045.png)

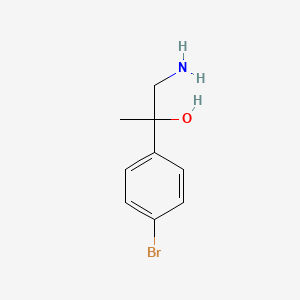
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2699049.png)
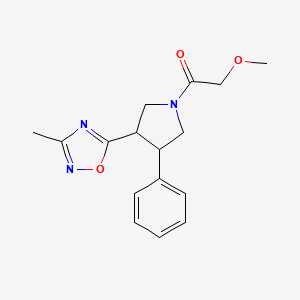
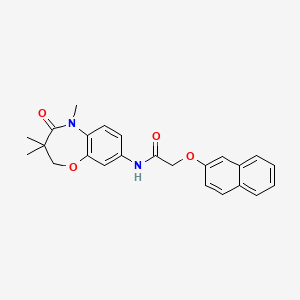
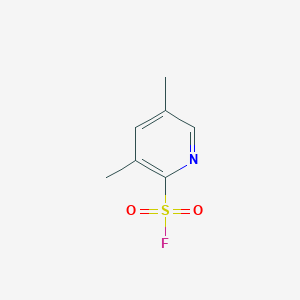
![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid](/img/structure/B2699057.png)
